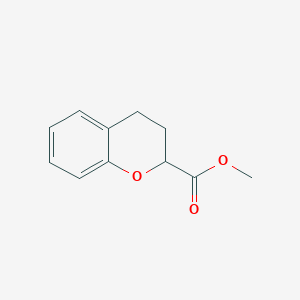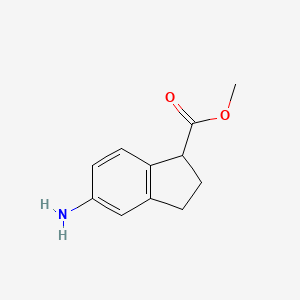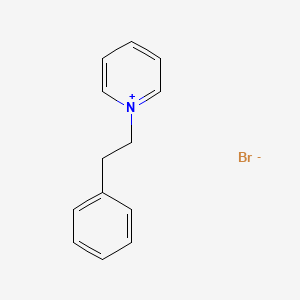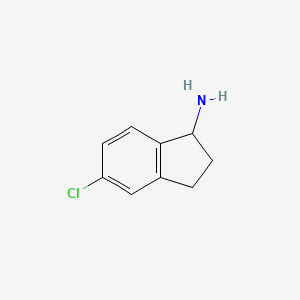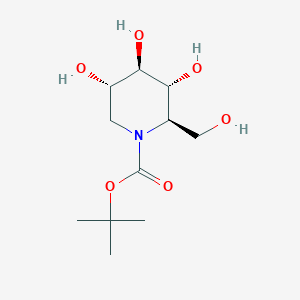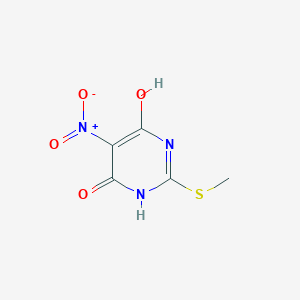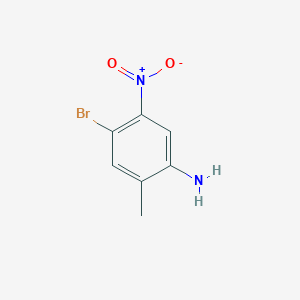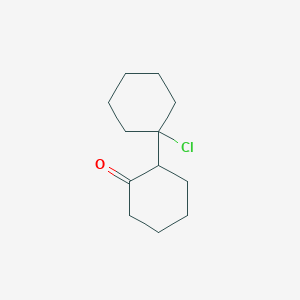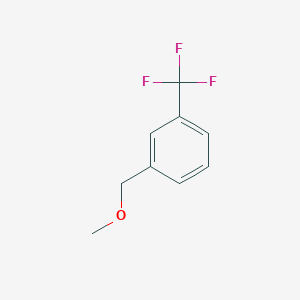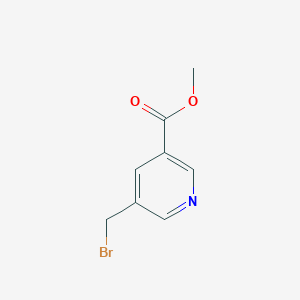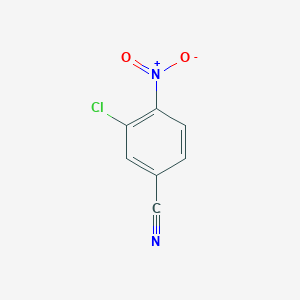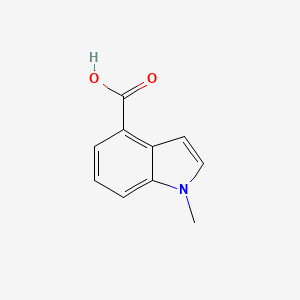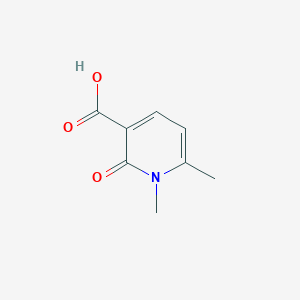
TBPe
Descripción general
Descripción
TBPe, also known as 2,5,8,11-Tetra-tert-butylperylene, is a chemical compound with the empirical formula C36H44 . It is a member of the perylene family and has been widely used as a blue fluorescence emitter in OLED devices .
Synthesis Analysis
TBPe can be synthesized through a process known as ring-opening copolymerization . This process involves using a zinc (II)/magnesium (II) catalyst in a one-pot procedure where ε-decalactone ring-opening polymerization occurs first. Then, the addition of phthalic anhydride/cyclohexene oxide ring-opening copolymerization delivers semi-aromatic polyester (PE, hard-block) end-blocks .
Molecular Structure Analysis
The molecular structure of TBPe is based on structures generated from information available in ECHA’s databases . Single-crystalline nanowires and nanoparticles of TBPe can be easily obtained by controlling the solvent composition (solubility) of TBPe in the mixed solution .
Physical And Chemical Properties Analysis
TBPe is an amorphous substance with two glass transition temperatures (∼−51 °C for PDL; +138 °C for PE) . It has a wide operating temperature range (−51 to +138 °C), an operable processing temperature range (+100 to +200 °C), and excellent thermal stability (Td,5% ∼ 300 °C) .
Aplicaciones Científicas De Investigación
Diagnosis of Tuberculous Pleural Effusion (TBPE)
TBPe is used in the diagnosis of tuberculous pleural effusion . A scoring model has been developed based on laboratory variables and clinical features to differentiate TBPE from non-tuberculous pleural effusion . This model includes six variables: Age ≤ 46 years old, Male, No cancer, Positive T-cell Spot (T-SPOT) results, Adenosine Deaminase (ADA) ≥ 24.5U/L, C-reactive Protein (CRP) ≥ 52.8 mg/L .
Predicting Mycobacterial Culture Positivity in TBPE
The loculation of TBPE, a condition where the pleural effusion is compartmentalized, is associated with culture positivity for Mycobacterium tuberculosis (MTB) in TBPE . This suggests that loculation in TBPE can be a reliable predictor of a positive MTB culture in TBPE .
Evaluation of Albumin Concentrations
The TBPe assay is a function of the creatinine concentration, and a 3D surface can be used to provide accurate albumin concentrations for standard samples . This method can be used to evaluate the albumin concentrations in various biological samples .
Direcciones Futuras
Propiedades
IUPAC Name |
2,5,8,11-tetratert-butylperylene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H44/c1-33(2,3)23-13-21-14-24(34(4,5)6)19-29-30-20-26(36(10,11)12)16-22-15-25(35(7,8)9)18-28(32(22)30)27(17-23)31(21)29/h13-20H,1-12H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTIPCRZWILUIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C3C(=C1)C=C(C=C3C4=CC(=CC5=CC(=CC2=C54)C(C)(C)C)C(C)(C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H44 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00567941 | |
| Record name | 2,5,8,11-Tetra-tert-butylperylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00567941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5,8,11-Tetra-tert-butylperylene | |
CAS RN |
80663-92-9 | |
| Record name | 2,5,8,11-Tetra-tert-butylperylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00567941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



